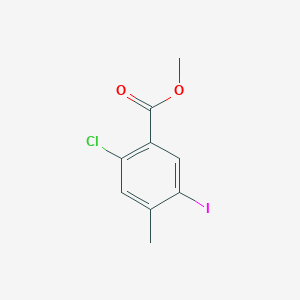

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-chloro-5-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBNMIWHXDQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and reactivity profile of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

Technical Profile: 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester [1][2]

Executive Summary

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (CAS: 1699509-67-5) is a highly specialized, polysubstituted benzene scaffold used primarily in the synthesis of complex pharmaceutical agents, including RIPK2 inhibitors and SGLT2 modulators. Its value lies in its orthogonal reactivity profile : the presence of two distinct halogen handles (iodine and chlorine) allows for sequential, site-selective cross-coupling reactions, while the methyl ester provides a versatile anchor for downstream derivatization (hydrolysis, reduction, or amidation).

This guide delineates the molecular architecture, synthesis pathways, and validated reactivity protocols for this compound, designed to assist medicinal chemists in optimizing lead generation workflows.

Molecular Architecture & Electronic Profile

The molecule exhibits a "push-pull" electronic system heavily influenced by steric constraints.

-

C-1 (Methyl Ester): Electron-withdrawing group (EWG). It deactivates the ring but directs electrophilic substitution to the meta positions (C-3 and C-5).

-

C-2 (Chlorine): Weakly deactivating but ortho/para-directing. It provides significant steric bulk, protecting the ester from nucleophilic attack and influencing the conformation of the final drug molecule (the "ortho-chloro effect").

-

C-4 (Methyl): Electron-donating group (EDG). It activates the ring, specifically directing electrophiles to its ortho positions (C-3 and C-5).

-

C-5 (Iodine): The primary reactive center. Positioned ortho to the activating methyl group and para to the chlorine, this site is electronically primed for oxidative addition by Transition Metal (TM) catalysts.

Reactivity Hierarchy:

-

C-5 Iodine: High lability (weak C-I bond). Reacts with Pd(0) at room temperature or mild heating.

-

C-1 Ester: Electrophilic carbonyl. Reacts with nucleophiles (amines, hydrides) or bases (hydrolysis).

-

C-2 Chlorine: Low lability (strong C-Cl bond). Reacts only under forcing conditions or with specialized electron-rich ligands (e.g., Buchwald ligands) after the iodine has been engaged.

Synthesis Pathway

The synthesis typically proceeds via the iodination of 2-chloro-4-methylbenzoic acid, followed by esterification. Direct iodination of the ester is possible but often leads to hydrolysis side-products; therefore, the "Acid First" route is preferred for scale-up.

Mechanism of Regioselectivity (Iodination Step)

The iodination occurs at C-5 due to synergistic directing effects:

-

Sterics: C-3 is "sandwiched" between the Cl and Me groups, making it inaccessible. C-6 is sterically hindered by the carboxylic acid and the Cl group. C-5 is the most accessible site.

-

Electronics: C-5 is ortho to the activating Methyl group and para to the directing Chlorine.

Figure 1: Validated synthetic route maximizing regioselectivity at C-5.

Reactivity Profile: Chemoselective Cross-Coupling

The core utility of this scaffold is the ability to perform iterative cross-coupling . The bond dissociation energy (BDE) difference between C-I (~53 kcal/mol) and C-Cl (~95 kcal/mol) allows chemists to functionalize C-5 exclusively, leaving C-2 intact for a second transformation.

Case Study: Selective Suzuki-Miyaura Coupling

-

Objective: Install an aryl group at C-5 without touching C-2.

-

Catalyst Choice: Pd(dppf)Cl2 or Pd(PPh3)4. These generic catalysts oxidative add to C-I easily but are too bulky/electron-poor to activate the hindered C-Cl bond under mild conditions.

-

Base Choice: Na2CO3 or K3PO4 (mild bases prevent ester hydrolysis).

Figure 2: Sequential functionalization logic exploiting halogen reactivity differentials.

Experimental Protocol: Selective C-5 Arylation

Objective: Synthesis of Methyl 4'-methoxy-6-chloro-4-methyl-[1,1'-biphenyl]-3-carboxylate via selective Suzuki coupling.

Reagents:

-

Substrate: 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester (1.0 eq)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.03 eq)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O2 (critical to prevent homocoupling).

-

Solvation: Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution.

-

Reaction: Seal the vial and heat to 60°C for 4–6 hours.

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C-2 chlorine or ester hydrolysis.

-

-

Monitoring: Monitor via LC-MS. The starting material (I-Ar) should disappear; the mono-coupled product (Cl-Ar) should form. If bis-coupling is observed, lower temperature to 45°C.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The iodine atom's removal significantly alters polarity, making separation easy.

Data Summary Table:

| Parameter | Value | Rationale |

| Molecular Weight | 310.52 g/mol | High halogen content increases density. |

| ClogP | ~3.2 | Lipophilic; requires organic co-solvent (Dioxane/DMF). |

| Melting Point | 68–72°C | Solid handling; easy to weigh. |

| Reactivity (C-I) | High | Reacts at 40–60°C with standard Pd catalysts. |

| Reactivity (C-Cl) | Low | Inert below 90°C without specialized ligands. |

References

-

Vertex Pharmaceuticals. (2020). 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors.[3] WO2020198053A1.[4] Link

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester Product Page. Link

-

BLD Pharm. (n.d.).[1] Methyl 2-chloro-5-iodo-4-methylbenzoate Properties and Safety. Link

-

Kumar, S., et al. (2023).[5] A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Link

Sources

- 1. 181765-85-5|Methyl 4-chloro-2-iodobenzoate|BLD Pharm [bldpharm.com]

- 2. ตัวกลางอะโรมาติกฮาโลเจนสำหรับเกษตรเคมี (45) [myskinrecipes.com]

- 3. WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) and handling precautions for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

An In-depth Technical Guide on the Safe Handling of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety considerations and handling protocols for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound. As a senior application scientist, the following information is synthesized from safety data sheets of structurally similar molecules and established laboratory safety practices to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Understanding the Hazard Profile

Presumptive Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][4] |

| Acute Toxicity (Oral) | Category 4 (Presumed) | H302: Harmful if swallowed[5][6] |

The presence of both chlorine and iodine atoms on the aromatic ring suggests that this compound may also pose environmental hazards, being potentially toxic to aquatic life.[2]

Prudent Laboratory Practices for Handling

A proactive approach to safety is paramount when working with any chemical, especially those with limited toxicological data. The following handling procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent accidental exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[7] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[7]

-

Skin Protection: A lab coat must be worn at all times.[8] Gloves resistant to permeation by chlorinated and iodinated organic compounds should be selected. Nitrile gloves are a suitable choice for incidental contact, but they offer limited protection against chlorinated solvents.[7] It is advisable to consult the glove manufacturer's compatibility chart.

-

Respiratory Protection: All handling of solid or powdered forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3]

Engineering Controls

-

Ventilation: Always handle 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester in a well-ventilated area, preferably within a chemical fume hood.[4][9] This is crucial to minimize the inhalation of any dust or vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound, from preparation to use and disposal.

Caption: Recommended workflow for handling 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids. Halogenated compounds can react with these substances, potentially leading to vigorous or exothermic reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3] |

| Inhalation | Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention or call a poison control center.[2] |

Accidental Release Measures

-

Small Spills: For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material into a sealed container for disposal.[1]

-

Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

The following decision tree outlines the appropriate response to an accidental spill.

Caption: Decision tree for responding to a spill of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester.

Waste Disposal

Halogenated organic compounds require special disposal procedures.

-

Waste Segregation: Do not dispose of this compound down the drain.[8] It must be collected in a designated "Halogenated Organic Waste" container.[8]

-

Container Labeling: The waste container must be clearly labeled with its contents.

-

Disposal Protocol: Follow your institution's guidelines for the disposal of chemical waste. This typically involves contacting the EHS department for pickup.

Conclusion

While specific data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is limited, a thorough understanding of the hazards associated with structurally similar compounds provides a strong foundation for safe handling. By adhering to the principles of prudent laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

- Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Iodo-5-methylbenzoic acid.

-

Loba Chemie. (2019, February 2). 2-CHLORO-5-IODO BENZOIC ACID MSDS. Retrieved from [Link]

- Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Chloro-5-iodobenzoic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Iodosyl-5-methylbenzoic acid.

- Echemi. (n.d.). Benzoic acid, 5-chloro-2-Methoxy-4-Methyl-, Methyl ester Safety Data Sheets.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.

- Google Patents. (2011, August 31). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Temple University. (n.d.). Halogenated Solvents in Laboratories.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Iodo-5-methylbenzoic acid methyl ester.

- Fluorochem. (n.d.). METHYL 2-CHLORO-5-IODO-4-METHOXYBENZOATE.

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

- Chevron. (n.d.). Chemical Safety Data Sheet.

-

PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.

- Pioneer Eclipse. (n.d.). 338: CONCENTRATE SAFETY DATA SHEET ENVIROSTAR™ ALL PURPOSE NEUTRALIZER.

-

ChemBK. (2024, April 9). methyl 2-chloro-5-iodobenzoate. Retrieved from [Link]

- CITGO. (2015, February 25). SAFETY DATA SHEET.

-

PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

- Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from Weizmann Institute of Science Safety Unit website.

- Thermo Fisher Scientific. (2013, October 2). SAFETY DATA SHEET.

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

- CymitQuimica. (n.d.). Benzoic acid, 2-chloro-5-iodo-, methyl ester.

-

PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. Retrieved from [Link]

- AA Blocks. (n.d.). Methyl 3-chloro-5-iodo-4-methylbenzoate.

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid.

- NIST. (n.d.). 2-Iodo-5-methylbenzoic acid.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. carlroth.com [carlroth.com]

- 6. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. hscprep.com.au [hscprep.com.au]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and safety considerations.

Chemical Identity and Properties

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a polysubstituted benzene derivative. The presence of three different substituents on the aromatic ring—a chlorine atom, an iodine atom, and a methyl group, in addition to the methyl ester functionality—makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

| Identifier | Value |

| CAS Number | 1699509-67-5[1] |

| IUPAC Name | Methyl 2-chloro-5-iodo-4-methylbenzoate |

| Molecular Formula | C₉H₈ClIO₂ |

| Molecular Weight | 310.51 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1)I)Cl)C(=O)OC |

| InChI Key | Not available |

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Appearance | White to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | --- |

| LogP | Not available | --- |

Synthesis and Mechanism

The synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester can be envisioned through a two-step process starting from 2-chloro-4-methylbenzoic acid. The first step involves the iodination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid

The direct iodination of 2-chloro-4-methylbenzoic acid is a key step. This can be achieved via an electrophilic aromatic substitution reaction.

Caption: Proposed reaction pathway for the synthesis of 2-Chloro-5-iodo-4-methylbenzoic acid.

Experimental Protocol (Proposed):

-

To a solution of 2-chloro-4-methylbenzoic acid in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and sulfuric acid), add an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

The reaction mixture is stirred at room temperature or heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product is then washed with a solution of sodium thiosulfate to remove any unreacted iodine and subsequently with water.

-

The product can be further purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

The final step is the esterification of the synthesized 2-Chloro-5-iodo-4-methylbenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[2][3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[3] To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is typically used, and the water formed during the reaction can be removed.[3]

Caption: Fischer-Speier esterification for the synthesis of the target methyl ester.

Experimental Protocol (Proposed):

A specific protocol for the esterification of 2-chloro-5-iodo-4-methylbenzoic acid is not available. The following is a general procedure for Fischer-Speier esterification that can be adapted:

-

Dissolve 2-Chloro-5-iodo-4-methylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The product can be purified further by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry and Drug Development

Halogenated compounds play a significant role in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] Specifically, aryl halides are versatile handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex pharmaceutical agents.

While specific applications of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, related 2-chloro-5-iodobenzoic acid derivatives are known intermediates in the synthesis of hypoglycemic agents.[7][8] The presence of both chloro and iodo substituents offers differential reactivity, allowing for selective functionalization in multi-step syntheses.

The strategic placement of a methyl group can also influence the molecule's conformation and interaction with target proteins. Therefore, 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester represents a valuable scaffold for the generation of compound libraries in drug discovery programs aimed at various therapeutic areas. The ester functionality can also serve as a pro-drug moiety to improve the pharmacokinetic properties of a parent drug.[9]

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester has been found in the searched literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.[10][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and ester groups, and the electron-donating effect of the methyl group.

-

Methyl Ester Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm). The carbons attached to the iodine and chlorine atoms will show characteristic chemical shifts.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (310.51 g/mol ).

-

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.

-

Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and the halogen atoms.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

C-Cl and C-I Stretches: These will appear in the fingerprint region at lower wavenumbers.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is not available. However, based on the data for the closely related compound, 2-chloro-5-iodobenzoic acid, the following precautions should be taken.[12][13]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[12][13]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted nature allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions based on available information for related structures. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

- A synthetic method of 2-chloro-5-iodobenzoic acid. CN104193616A.

-

2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638 - PubChem. [Link]

- Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.

-

2-Chloro-5-iodo-4-methylbenzoic acid methyl ester (1 x 5 g) | Reagentia. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

Halogenase engineering and its utility in medicinal chemistry - PMC. [Link]

-

2-CHLORO-5-IODO BENZOIC ACID MSDS CAS-No. - Loba Chemie. [Link]

-

Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed. [Link]

- Preparation method of 2-chloro-5-iodobenzoic acid. CN104086361A.

-

Chiral Alkyl Halides: Underexplored Motifs in Medicine - SciSpace. [Link]

-

Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 | Request PDF - ResearchGate. [Link]

-

Medicinal Chemistry: Designing Molecules for Therapeutic Innovation - Walsh Medical Media. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link]

-

Benzoic acid, 4-chloro-, methyl ester - the NIST WebBook. [Link]

-

Chemical Name : 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester - Pharmaffiliates. [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. [Link]

Sources

- 1. 2-Chloro-5-iodo-4-methylbenzoic acid methyl ester (1 x 5 g) | Reagentia [reagentia.eu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

Methodological & Application

Synthesis of 2-Chloro-5-iodo-4-methyl-benzoic Acid Methyl Ester: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, a key intermediate in the development of novel therapeutics and functional materials. The following sections offer two distinct and robust synthetic strategies, starting from commercially available precursors. Each protocol is designed to be self-validating, with in-depth explanations of the experimental choices and mechanistic underpinnings to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a halogenated and methylated benzoic acid core provides a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of complex molecules. This guide presents two divergent and efficient synthetic pathways for its preparation, catering to different starting material availability and strategic considerations in a research and development setting.

Synthetic Strategy 1: Electrophilic Iodination of a Substituted Benzoic Acid

This strategy commences with the commercially available 2-chloro-4-methylbenzoic acid, followed by a regioselective iodination and subsequent esterification. This linear approach is advantageous for its straightforward nature and utilization of well-established reaction classes.

Logical Workflow for Synthetic Strategy 1

Caption: Workflow for the synthesis via electrophilic iodination.

Protocol 1.1: Electrophilic Iodination of 2-Chloro-4-methylbenzoic Acid

This protocol details the regioselective iodination of 2-chloro-4-methylbenzoic acid to yield 2-chloro-5-iodo-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring (ortho-para directing methyl group and deactivating but ortho-para directing chloro and carboxyl groups) favor the introduction of iodine at the 5-position, which is sterically accessible and electronically activated. The use of an oxidizing agent is crucial for the in-situ generation of the electrophilic iodine species.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Chloro-4-methylbenzoic Acid | C₈H₇ClO₂ | 170.59 | 1.0 eq | Starting material[1] |

| Iodine (I₂) | I₂ | 253.81 | 1.1 eq | Iodinating agent |

| Potassium Persulfate (K₂S₂O₈) | K₂S₂O₈ | 270.32 | 1.2 eq | Oxidizing agent[2] |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | - | Solvent |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalytic | Catalyst |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | For quenching |

| Deionized Water | H₂O | 18.02 | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction solvent |

| Brine | - | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying agent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylbenzoic acid (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add iodine (1.1 eq) and potassium persulfate (1.2 eq).[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to 80-85°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

-

Dry the purified product under vacuum to obtain 2-chloro-5-iodo-4-methylbenzoic acid as a solid.

Protocol 1.2: Fischer-Speier Esterification

This classic acid-catalyzed esterification converts the synthesized 2-chloro-5-iodo-4-methylbenzoic acid into its corresponding methyl ester.[3] The use of a large excess of methanol serves to drive the equilibrium towards the product side, ensuring a high yield.[4]

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Chloro-5-iodo-4-methylbenzoic Acid | C₈H₆ClIO₂ | 296.49 | 1.0 eq | Starting material |

| Methanol (anhydrous) | CH₃OH | 32.04 | Large excess | Reagent and solvent |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalytic | Catalyst |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction solvent |

| Brine | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Drying agent |

Procedure:

-

Suspend 2-chloro-5-iodo-4-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

The product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester.

Synthetic Strategy 2: Sandmeyer Reaction of an Aminobenzoic Acid Derivative

This alternative route employs a Sandmeyer reaction, a powerful tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[5][6][7] This strategy is particularly useful when the required amino-substituted precursor is readily accessible.

Logical Workflow for Synthetic Strategy 2

Caption: Workflow for the synthesis via Sandmeyer reaction.

Protocol 2.1: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid via Sandmeyer Reaction

This protocol outlines the conversion of 2-chloro-4-methyl-5-aminobenzoic acid to 2-chloro-5-iodo-4-methylbenzoic acid. The synthesis of the starting amino-benzoic acid can be achieved through nitration of 2-chloro-4-methylbenzoic acid followed by reduction. The Sandmeyer reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Chloro-4-methyl-5-aminobenzoic Acid | C₈H₈ClNO₂ | 185.61 | 1.0 eq | Starting material |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Excess | For diazotization |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 1.1 eq | Diazotizing agent |

| Potassium Iodide (KI) | KI | 166.00 | 1.5 eq | Iodide source |

| Deionized Water | H₂O | 18.02 | - | Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | For quenching |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying agent |

Procedure:

-

Suspend 2-chloro-4-methyl-5-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker, and cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension. Maintain the temperature below 5°C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for about 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and add a small amount of sodium thiosulfate solution to remove any liberated iodine.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 2-chloro-5-iodo-4-methylbenzoic acid.

Protocol 2.2: Fischer-Speier Esterification

The final esterification step is identical to Protocol 1.2.

Conclusion

The two synthetic pathways detailed in this guide offer reliable and scalable methods for the preparation of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester. The choice between the two routes will depend on the availability and cost of the starting materials, as well as the specific capabilities of the research laboratory. Both protocols emphasize safety, reproducibility, and a thorough understanding of the underlying chemical principles, empowering researchers to confidently synthesize this valuable chemical intermediate.

References

- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google P

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P

-

PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. (URL: [Link])

- Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. (URL: not available)

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org. (URL: [Link])

-

2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem - NIH. (URL: [Link])

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (URL: [Link])

- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Journal of Physical Science. (URL: [Link])

-

Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (URL: [Link])

-

A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC. (URL: [Link])

- Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols - Benchchem. (URL: not available)

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (URL: [Link])

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (URL: [Link])

-

Screening of reaction conditions in the esterification of benzoic acid with methanol a . … - ResearchGate. (URL: [Link])

-

Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (URL: [Link])

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (URL: [Link])

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (URL: [Link])

- EP2930164B1 - Method for preparing carboxylic acids - Google P

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (URL: [Link])

-

Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. (URL: [Link])

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (URL: [Link])

-

-

SANDMEYERS REACTION - PHARMD GURU. (URL: [Link])

-

-

Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

-

17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. (URL: [Link])

Sources

- 1. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmdguru.com [pharmdguru.com]

- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-Chloro-5-iodo-4-methylbenzoate

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of Methyl 2-chloro-5-iodo-4-methylbenzoate . This substrate presents a classic yet demanding chemoselectivity scenario: utilizing the high reactivity of the C-I bond (Position 5) while preserving the C-Cl bond (Position 2) for future diversification, all while maintaining the integrity of the base-sensitive methyl ester.

The protocol leverages the significant rate difference in oxidative addition between aryl iodides and aryl chlorides. By selecting a ligand system that balances steric demand with electronic activation, and utilizing a mild base/solvent matrix, researchers can achieve >90% yields of the biaryl product with <5% dehalogenation or hydrolysis byproducts.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Hierarchy

The success of this reaction relies on the kinetic differentiation between the two halogen sites.

-

C5-Iodine: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol). Under standard Pd(0) catalysis, oxidative addition to the C-I bond is rapid and often irreversible.

-

C2-Chlorine: Situated ortho to the ester, this position is sterically shielded. Furthermore, standard phosphine ligands (like PPh3) are generally insufficient to promote oxidative addition into unactivated aryl chlorides below 100°C.

-

C4-Methyl Effect: The methyl group at C4 introduces mild steric hindrance proximal to the C5-Iodine. While not blocking the reaction, it necessitates a catalyst capable of negotiating ortho-substituents (e.g., ligands with appropriate bite angles like dppf).

The Stability Strategy (Ester Preservation)

Methyl esters are prone to hydrolysis (saponification) under aqueous basic conditions, particularly at elevated temperatures.

-

Base Selection: We utilize Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3) . These bases provide sufficient basicity to activate the boronic acid (forming the boronate species) but are less nucleophilic than hydroxides (NaOH/LiOH), minimizing ester hydrolysis.

-

Solvent System: A 1,4-Dioxane/Water mixture is preferred.[1] Dioxane is a non-nucleophilic ether that solubilizes the organic components well, while the water fraction is kept to the minimum required to dissolve the inorganic base (typically 4:1 or 5:1 ratio).

Visualized Reaction Pathway

The following diagram illustrates the chemoselective pathway and the specific activation required for the C5-Iodine over the C2-Chlorine.

Caption: Chemoselective catalytic cycle favoring C-I oxidative addition while suppressing C-Cl activation.

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | Methyl 2-chloro-5-iodo-4-methylbenzoate | Electrophile |

| Boronic Acid | Aryl Boronic Acid (1.1 - 1.2 equiv) | Nucleophile |

| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | Catalyst |

| Base | K3PO4 (2.0 - 3.0 equiv) | Activator |

| Solvent | 1,4-Dioxane (Anhydrous) / Water | Solvent System |

Note on Catalyst: Pd(PPh3)4 is a viable alternative, but Pd(dppf)Cl2 is recommended here. The bidentate dppf ligand prevents catalyst decomposition and is less likely to promote the undesired activation of the C-Cl bond compared to electron-rich alkyl phosphines.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.

-

Add Methyl 2-chloro-5-iodo-4-methylbenzoate (1.0 equiv, e.g., 326 mg for 1 mmol).

-

Add the Aryl Boronic Acid (1.1 equiv).

-

Add K3PO4 (2.5 equiv, finely ground).

-

Critical: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

Step 2: Solvent & Catalyst Addition [1][2]

-

Add Pd(dppf)Cl2·DCM (0.03 equiv / 3 mol%). Note: Adding catalyst after the initial purge minimizes oxidation.

-

Add degassed 1,4-Dioxane (4 mL per mmol substrate) and degassed Water (1 mL per mmol substrate) via syringe.

-

Tip: Degas solvents by sparging with argon for 15 mins prior to use. Oxygen promotes homocoupling and de-iodination.

-

Step 3: Reaction

-

Heat the mixture to 80°C in an oil bath or heating block.

-

Stir vigorously (800+ rpm). The biphasic mixture requires good mixing for phase transfer.

-

Monitor by TLC or LCMS after 2 hours. The reaction is typically complete within 2-6 hours.

-

Checkpoint: Look for the disappearance of the starting iodide.[3] The chloride peak should remain unchanged.

-

Step 4: Workup

-

Cool to room temperature.

-

Separate phases.[4] Extract the aqueous layer 2x with EtOAc.[3]

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Caption: Operational workflow for the Suzuki coupling of methyl 2-chloro-5-iodo-4-methylbenzoate.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or poor solubility. | Switch to Pd(dppf)Cl2 if using Pd(PPh3)4. Ensure solvents are degassed.[1][5] Increase temp to 90°C (monitor ester). |

| De-iodination (Ar-H) | Hydride source present; overheating.[6] | Reduce temp to 60-70°C. Ensure solvents are anhydrous/degassed. Use dry dioxane.[3] |

| Ester Hydrolysis | Base too strong or reaction too wet. | Switch from K3PO4 to K2CO3 or NaHCO3 . Reduce water ratio (e.g., 9:1 Dioxane:H2O). |

| Homocoupling (Ar-Ar) | Oxygen presence.[1][7][8] | Rigorous degassing is required.[1][5] Use a glovebox if available. |

| C-Cl Activation | Ligand too electron-rich (e.g., PCy3). | Stick to aryl phosphines (PPh3, dppf). Avoid "Buchwald" alkyl phosphines unless necessary for conversion. |

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2000).[9] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on C-Cl inertness under mild conditions). Link

-

BenchChem Technical Support. (2025). Suzuki Coupling with 2-Iodo-5-methylbenzoic acid derivatives.[1][4] (General protocols for halo-benzoic acids). Link

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Link

-

Callier-Dublanchet, A. C., et al. (2010). Synthesis of Methyl 2-chloro-5-iodobenzoate derivatives. Tetrahedron Letters. (Structural analog reactivity).[4][7][8][10][11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Application Note: Sequential Palladium-Catalyzed Functionalization of Methyl 2-Chloro-5-iodo-4-methylbenzoate

Strategic Overview

The synthesis of densely functionalized aromatic scaffolds is a cornerstone of modern drug discovery. Methyl 2-chloro-5-iodo-4-methylbenzoate represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the presence of two chemically distinct halogen handles—an iodide at C5 and a chloride at C2 —positioned around a central benzoate core.

This application note details the chemoselective sequential cross-coupling of this substrate. By exploiting the significant rate difference in oxidative addition between aryl iodides and aryl chlorides, researchers can selectively functionalize the C5 position under mild conditions, preserving the C2-chloride for a subsequent, more forcing activation step. This "programmed" reactivity allows for the rapid construction of non-symmetrical, tri-substituted benzene derivatives often found in kinase inhibitors and agrochemicals.

Reactivity Profile & Mechanistic Insight

Electronic and Steric Environment

The substrate features three distinct zones of reactivity:

-

C5-Iodo (Primary Reactive Site):

-

Electronic: The C-I bond is weak and electron-rich relative to the C-Cl bond.

-

Steric: Ortho-methyl group (C4) provides moderate steric bulk but does not inhibit oxidative addition with standard phosphine ligands.

-

Reactivity: High. Undergoes rapid oxidative addition with Pd(0) at temperatures as low as 25–60°C.

-

-

C2-Chloro (Secondary Reactive Site):

-

Electronic: The C-Cl bond is stronger. The position is ortho to the electron-withdrawing ester group, which actually activates it for oxidative addition relative to a neutral chlorobenzene, but it remains significantly less reactive than the iodide.

-

Steric: Ortho-ester creates a "picket fence" effect, requiring smaller or specialized ligands (e.g., biaryl phosphines like XPhos) for efficient coupling.

-

Reactivity: Low/Latent. Stable under C5-coupling conditions; requires elevated temperatures (>90°C) and specialized catalytic systems to react.

-

-

C1-Methyl Ester:

-

Acts as a weak directing group but is primarily a spectator during cross-coupling. Susceptible to hydrolysis under strong basic conditions (e.g., NaOH/Heat).

-

The Sequential Workflow

The logic follows a Site-Selective approach:

-

Step 1: Chemoselective Suzuki-Miyaura or Sonogashira coupling at C5-I using a generic Pd catalyst (e.g., Pd(PPh3)4).

-

Step 2: Activation of C2-Cl using a high-activity precatalyst (e.g., Pd-XPhos G3) for Buchwald-Hartwig amination or a second Suzuki coupling.

Visual Workflow (DOT Diagram)

Caption: Logical flow for the sequential functionalization of Methyl 2-chloro-5-iodo-4-methylbenzoate, highlighting the temperature and catalyst switch required between steps.

Experimental Protocols

Protocol A: Chemoselective C5-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at the C5 position without affecting the C2-chloride.

Reagents:

-

Substrate: Methyl 2-chloro-5-iodo-4-methylbenzoate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and Pd(PPh3)4.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe, followed by the aqueous Na2CO3 solution.

-

Reaction: Heat the mixture to 60–70°C . Note: Do not exceed 80°C to ensure the chloride remains inert.

-

Monitoring: Monitor by HPLC or TLC. The iodide is usually consumed within 2–4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Point: 1H NMR should show the disappearance of the C5-H signal (if applicable) or shifts in the aromatic region, while the integration of the C4-Methyl and Ester-Methyl groups remains constant.

Protocol B: C2-Buchwald-Hartwig Amination (Post-C5 Functionalization)

Objective: Activate the sterically hindered and less reactive C2-chloride to install an amine.

Reagents:

-

Substrate: C5-substituted intermediate (from Protocol A) (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd-XPhos G3 or Pd2(dba)3 + XPhos (2–5 mol%)

-

Why XPhos? The biaryl ligand structure promotes oxidative addition into the hindered aryl chloride and stabilizes the Pd species.

-

-

Base: Cs2CO3 (Cesium Carbonate) (3.0 equiv) - Anhydrous

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, combine the intermediate, amine, Pd precatalyst, and Cs2CO3 in a reaction tube.

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Reaction: Seal and heat to 100–110°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via reverse-phase preparative HPLC or silica chromatography.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Step 1) | Reaction temperature too high (>80°C) or catalyst too active (e.g., using XPhos in Step 1). | Lower temperature to 60°C. Switch to less active ligands like PPh3 or dppf. |

| Hydrolysis of Ester | Base is too strong (e.g., NaOH, KOH) or reaction time too long in aqueous media. | Use milder bases like K3PO4 or Na2CO3. Switch to anhydrous conditions (e.g., CsF in THF). |

| No Reaction at C2 (Step 2) | Oxidative addition failure due to sterics (ortho-ester). | Switch to "Next-Gen" Buchwald ligands: BrettPhos (for amines) or AdBrettPhos . Increase temp to 120°C. |

| Protodehalogenation | Reductive elimination of H-X instead of C-C/C-N bond. | Ensure solvents are strictly anhydrous. Increase concentration of coupling partner. |

References

-

General Reactivity of Haloarenes: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. Link

-

Selectivity in Mixed-Halogen Systems: Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolinones. Tetrahedron. Link

-

Substrate Specifics (Analogous Chemistry): Synthesis of 2-chloro-5-iodobenzoic acid derivatives. Google Patents CN104193616A. Link

-

Catalyst Selection Guide: User Guide for Palladium-Catalyzed Cross-Coupling. Sigma-Aldrich/Merck. Link

Sources

Scalable process chemistry methods for 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

An Application Note on Scalable Process Chemistry for the Synthesis of Methyl 2-Chloro-5-iodo-4-methylbenzoate

Introduction

Substituted benzoic acids and their esters are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Methyl 2-chloro-5-iodo-4-methylbenzoate is a highly functionalized aromatic compound, incorporating three distinct substituents that offer orthogonal reactivity for further chemical transformations. The presence of chloro, iodo, and methyl ester groups makes it a valuable intermediate for the synthesis of complex molecules, where each functional group can be selectively addressed. For instance, similar halogenated aromatic acids are key precursors in the synthesis of modern pharmaceuticals.[3][4]

This application note provides a comprehensive guide to a robust and scalable two-step synthesis of methyl 2-chloro-5-iodo-4-methylbenzoate, starting from the commercially available 2-chloro-4-methylbenzoic acid. The outlined process is designed for scalability, focusing on operational simplicity, high yields, and safety. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss key process parameters for successful scale-up.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to methyl 2-chloro-5-iodo-4-methylbenzoate identifies the final esterification and a preceding iodination as the key transformations. The most direct and industrially viable strategy involves the electrophilic iodination of 2-chloro-4-methylbenzoic acid, followed by a classic Fischer-Speier esterification.

This pathway is advantageous for several reasons:

-

Starting Material Availability: 2-chloro-4-methylbenzoic acid is a readily available and cost-effective starting material.

-

Regioselectivity: The electronic properties of the substituents on the aromatic ring predictably direct the incoming electrophile (iodine) to the desired C5 position.

-

Scalability: Both electrophilic iodination and Fischer esterification are well-established, high-yielding reactions that are routinely performed on an industrial scale.[5][6]

Alternative routes, such as those involving Sandmeyer reactions, introduce complexities. While effective, the Sandmeyer reaction requires the handling of potentially unstable diazonium salts and may present greater challenges in process safety and control on a large scale.[7][8][9][10]

Caption: Proposed two-step scalable synthetic workflow.

Part 1: Electrophilic Iodination of 2-Chloro-4-methylbenzoic Acid

Mechanistic Rationale & Field-Proven Insights

The key to this synthesis is the highly regioselective iodination at the C5 position. This selectivity is governed by the cumulative electronic effects of the three substituents on the aromatic ring:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

-

Carboxylic Acid Group (-COOH): A strongly deactivating, meta-directing group.

The C5 position is para to the activating methyl group and ortho to the chloro group, making it electronically favorable for electrophilic attack. Furthermore, it is meta to the deactivating carboxylic acid group, which does not oppose substitution at this site. The alternative positions are sterically hindered or electronically disfavored, leading to excellent regioselectivity. The use of an oxidizing agent, such as ammonium persulfate, in the presence of iodine and sulfuric acid provides a reliable method for generating the potent iodinating electrophile in situ.[11]

Experimental Protocol: Synthesis of 2-Chloro-5-iodo-4-methylbenzoic Acid

Materials:

-

2-Chloro-4-methylbenzoic acid

-

Iodine (I₂)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃)

-

Deionized Water

-

Toluene

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-4-methylbenzoic acid (1.0 eq) and glacial acetic acid.

-

Stir the mixture to form a suspension. Sequentially add iodine (1.0-1.2 eq) and ammonium persulfate (1.5 eq).[11]

-

With vigorous stirring, carefully add concentrated sulfuric acid (catalytic to stoichiometric amount) to the reaction mixture. An exotherm may be observed.[11]

-

Slowly heat the reaction mass to 80-85°C and maintain for 3-4 hours.[11] Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to 50-60°C and slowly quench by adding it to a vessel containing cold deionized water.

-

Add a 10% aqueous solution of sodium bisulfite to the quenched mixture until the characteristic purple/brown color of iodine is discharged.

-

The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove residual acids.

-

For purification, the crude solid can be recrystallized from a suitable solvent system, such as toluene.[11] Heat the crude product in toluene to reflux, filter hot to remove insoluble impurities, and then allow the filtrate to cool slowly to 0-5°C to induce crystallization.[11]

-

Collect the purified solid by filtration, wash with cold toluene, and dry under vacuum at 50-60°C to a constant weight.

Part 2: Fischer-Speier Esterification

Mechanistic Rationale & Field-Proven Insights

Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process. To achieve high conversion and yield, the equilibrium must be shifted towards the product side. In a process chemistry setting, this is typically achieved by:

-

Using a large excess of the alcohol (methanol in this case), which also serves as the solvent. This is a cost-effective strategy for simple alcohols.[5]

-

Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus on a larger scale.

Concentrated sulfuric acid is the most common catalyst due to its effectiveness and low cost. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 2-Chloro-5-iodo-4-methylbenzoate

Materials:

-

2-Chloro-5-iodo-4-methylbenzoic acid (from Part 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-iodo-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[5]

-

While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[5]

-

Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or HPLC.[5]

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst - caution, CO₂ evolution!), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloro-5-iodo-4-methylbenzoate.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., heptane or an ethanol/water mixture) if necessary.

Data Presentation & Process Parameters

The following table summarizes typical reaction parameters and expected outcomes for this two-step synthesis. Values are based on established protocols for similar transformations.

| Parameter | Step 1: Iodination | Step 2: Esterification |

| Key Reagents | I₂, (NH₄)₂S₂O₈, H₂SO₄ | Methanol, H₂SO₄ (cat.) |

| Solvent | Glacial Acetic Acid | Methanol |

| Temperature | 80-85°C | ~65°C (Reflux) |

| Reaction Time | 3-4 hours | 4-12 hours |

| Typical Yield | 85-95% | >95% |

| Purification | Recrystallization (Toluene) | Extraction / Recrystallization |

| Purity (Post-Purification) | >99% | >99% |

Safety & Handling

-

Iodine: Corrosive and harmful if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly; never the other way around.

-

Ammonium Persulfate: Strong oxidizing agent. May cause fire or explosion in contact with combustible materials.

-

Solvents: Acetic acid is corrosive. Methanol is flammable and toxic. Toluene is flammable and has associated health risks. All solvent handling should be performed in a fume hood.

-

Pressure: The esterification work-up with sodium bicarbonate generates CO₂ gas. Ensure the separatory funnel is vented frequently to avoid pressure buildup.

Conclusion

The described two-step process, commencing with the electrophilic iodination of 2-chloro-4-methylbenzoic acid followed by Fischer-Speier esterification, represents a scalable, efficient, and high-yielding route to methyl 2-chloro-5-iodo-4-methylbenzoate. The methodology relies on well-understood, robust chemical transformations and readily available, cost-effective reagents. By carefully controlling key process parameters such as temperature, reagent stoichiometry, and purification procedures, this protocol can be reliably implemented by researchers and process chemists for both laboratory-scale synthesis and large-scale manufacturing campaigns.

References

- A synthetic method of 2-chloro-5-iodobenzoic acid.

- Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid.Benchchem.

- Process For Producing 5 Iodo 2 Methylbenzoic Acid.Quick Company.

- 2-IODO-5-METHYLBENZOIC ACID synthesis.ChemicalBook.

- 2-Chloro-5-iodobenzoic acid synthesis.ChemicalBook.

- Preparation method of 2-chloro-5-iodobenzoic acid.

- PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.

- Process for preparing substituted benzoic acid.

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c...RSC Advances (RSC Publishing).

- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.Benchchem.

- 21.03 Sandmeyer Reaction.OrganicChemGuide.

- Sandmeyer reaction.Wikipedia.

- COF-300 synthesis and colloidal stabilization with substituted benzoic acids.Semantic Scholar.

- Reactions of Diazonium Salts: Sandmeyer and Rel

Sources

- 1. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01053K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistryguide.com [organicchemistryguide.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Selective Reduction of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The reduction of an ester to its corresponding primary alcohol is a fundamental conversion. This application note provides a detailed guide for the selective reduction of the methyl ester in 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester to yield (2-Chloro-5-iodo-4-methyl-phenyl)-methanol. This transformation is often a critical step in multi-step synthetic pathways where the resulting benzyl alcohol serves as a versatile intermediate.

The primary challenge in this specific reduction lies in achieving high chemoselectivity. The presence of two halogen substituents on the aromatic ring, a chloro and an iodo group, necessitates the use of a reducing agent that will selectively target the ester functionality without causing undesired dehalogenation or reduction of the aromatic ring. This guide will explore suitable reducing agents, provide detailed experimental protocols, and discuss the mechanistic rationale behind the recommended procedures.

Theoretical Background: The Challenge of Chemoselectivity

The reduction of esters to primary alcohols is typically accomplished using hydride-based reducing agents. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a second hydride addition to the intermediate aldehyde, which is then protonated upon workup to yield the primary alcohol.[1][2]

However, the choice of the reducing agent is critical when other potentially reactive functional groups are present. In the case of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester, the aryl-halogen bonds are susceptible to cleavage by overly reactive reducing agents, a process known as hydrodehalogenation.

Common Reducing Agents and Their Suitability:

-

Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent.[1][3] While highly effective at reducing esters, it readily cleaves aryl halides, making it unsuitable for this specific transformation where preservation of the chloro and iodo groups is desired.[4][5]

-

Sodium Borohydride (NaBH₄): A much milder reducing agent than LiAlH₄.[6][7] Under standard conditions (e.g., in methanol or ethanol), NaBH₄ is generally not reactive enough to reduce esters.[6][7][8][9] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, which can sometimes allow for the reduction of esters.[10][11] This enhanced reactivity, however, still carries a risk of side reactions.

-

Diborane (B₂H₆) and Borane Complexes (e.g., BH₃·THF): Borane is a more selective reducing agent than LiAlH₄. It readily reduces carboxylic acids and is also effective for the reduction of esters, typically requiring elevated temperatures.[12] Its chemoselectivity towards aryl halides is generally good, making it a viable candidate.

-

Diisobutylaluminum Hydride (DIBAL-H): A powerful and sterically hindered reducing agent.[13][14][15] It is often used for the partial reduction of esters to aldehydes at low temperatures.[13][14][16] If the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, it will proceed to the primary alcohol.[14][17] Its chemoselectivity profile makes it a strong candidate for this transformation.

Considering the need for high chemoselectivity to preserve the aryl halide bonds, this guide will focus on a protocol utilizing a borane complex as the preferred method. A comparative discussion with other potential reagents will be provided.

Visualizing the Reduction Pathway

The following diagram illustrates the general mechanistic steps involved in the reduction of a methyl ester to a primary alcohol using a metal hydride reagent.

Caption: General mechanism for the reduction of a methyl ester to a primary alcohol.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Borane-tetrahydrofuran complex (BH₃·THF) is flammable and reacts with water. Handle under an inert atmosphere (nitrogen or argon).

-

All glassware should be thoroughly dried before use to prevent quenching of the reagent.

Protocol 1: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This is the recommended protocol due to the high chemoselectivity of borane, which minimizes the risk of dehalogenation.

Materials:

-

2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester

-

Borane-tetrahydrofuran complex solution (1.0 M in THF)

-